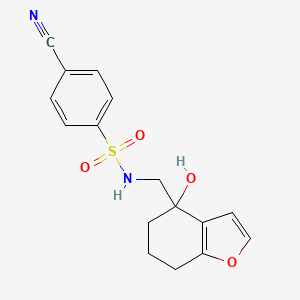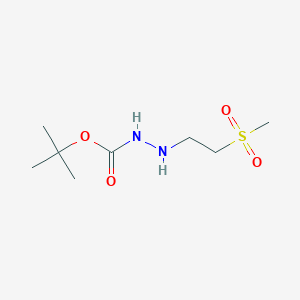![molecular formula C7H10ClN5O B2891972 3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride CAS No. 2089258-49-9](/img/structure/B2891972.png)
3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazolopyrazine core and an aminomethyl group.
作用機序
Target of Action
Similar compounds in the triazolopyrazine class have been reported to exhibit a wide range of biological activities, including antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .
Mode of Action
It’s worth noting that triazolopyrazine derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in certain cell lines .
Pharmacokinetics
Triazole compounds, in general, have been reported to have high activity and low toxicity, as well as good pharmacokinetic and pharmacodynamic characteristics .
Result of Action
Related compounds have shown promising results in their antiproliferative action against certain human colon cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride typically involves multiple steps, starting with the formation of the triazolopyrazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors. The aminomethyl group is then introduced through amination reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions would be crucial to achieving high efficiency.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazolopyrazine core, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Amine oxides
Reduction Products: Amine derivatives
Substitution Products: Various substituted triazolopyrazines
科学的研究の応用
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological research, potentially acting as an inhibitor or modulator of specific biological pathways.
Medicine: The compound could be explored for its therapeutic potential, possibly in the treatment of diseases related to the pathways it affects.
Industry: Its unique chemical properties may make it useful in various industrial applications, such as in the production of advanced materials or as a chemical intermediate.
類似化合物との比較
3-(Aminomethyl)pyridine: A related compound with a pyridine core instead of a triazolopyrazine core.
Triazolopyrazines: Other triazolopyrazine derivatives with different substituents.
Uniqueness: 3-(Aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride is unique due to its specific combination of the triazolopyrazine core and the aminomethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
3-(aminomethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.ClH/c1-11-2-3-12-5(4-8)9-10-6(12)7(11)13;/h2-3H,4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBVGWMNVQKPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C(=NN=C2C1=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide](/img/structure/B2891890.png)






![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2891904.png)

![N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide](/img/structure/B2891906.png)



![(E)-2-(2-Chlorophenyl)-N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]ethenesulfonamide](/img/structure/B2891911.png)
